molecular formula C7H10BrClN2O B11928204 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride CAS No. 1098062-20-4

4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride

Cat. No.: B11928204
CAS No.: 1098062-20-4
M. Wt: 253.52 g/mol
InChI Key: RDSSWTFGZCWBPV-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C7H9BrN2O·HCl It is a derivative of benzene, featuring bromine and methoxy substituents along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride typically involves the bromination of 5-methoxybenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amine groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2-diaminobenzene
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 1,2-Diaminobenzene

Uniqueness

4-Bromo-5-methoxybenzene-1,2-diamine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

CAS No.

1098062-20-4

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

4-bromo-5-methoxybenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-6(10)5(9)2-4(7)8;/h2-3H,9-10H2,1H3;1H

InChI Key

RDSSWTFGZCWBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)Br.Cl

Origin of Product

United States

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